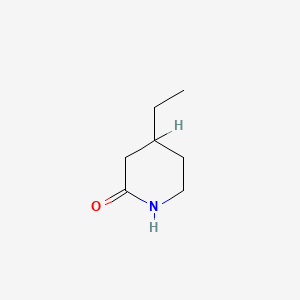

4-Ethylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-3-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSOIFCXHXFRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964772 | |

| Record name | 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50549-26-3 | |

| Record name | Piperidin-2-one, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050549263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylpiperidin 2 One

Strategies for Piperidin-2-one Ring Formation

The formation of the six-membered piperidin-2-one ring is a critical step in the synthesis of 4-ethylpiperidin-2-one. Several key strategies are employed, including intramolecular cyclization, hydrogenation of pyridine (B92270) precursors, and ring expansion/rearrangement reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful method for constructing the piperidin-2-one ring from acyclic precursors. This approach involves the formation of a new bond between two reactive centers within the same molecule to form the cyclic structure.

Dieckmann Condensation: This reaction involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidin-2-one. ucl.ac.uk For instance, the cyclization of an appropriate amino-diester under basic conditions can lead to a piperidine-2,4-dione intermediate, which can be selectively reduced and functionalized. ucl.ac.uk The Dieckmann condensation has been utilized in the synthesis of various piperidin-2,4-diones, which serve as versatile precursors. ucl.ac.uk

Aza-Michael Reaction: The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key strategy for forming the C-N bond in the piperidin-2-one ring. acs.orgntu.edu.sg An intramolecular aza-Michael reaction of a suitably functionalized amino-alkene can directly lead to the formation of the piperidin-2-one ring. This method has been used in the enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. acs.org

Intramolecular Heck Cyclization: The palladium-catalyzed intramolecular Heck reaction provides a modern and efficient route to cyclic compounds. princeton.eduwikipedia.org This reaction involves the coupling of an alkenyl or aryl halide with an alkene within the same molecule. wikipedia.org For the synthesis of piperidin-2-ones, an acyclic precursor containing both an amine-bearing moiety and an appropriately positioned alkene can undergo cyclization to form the desired ring system. acs.org The intramolecular Heck reaction is known for its high regioselectivity, typically favoring exo-cyclization for the formation of five- and six-membered rings. princeton.eduwikipedia.org

Hydrogenation and Reduction of Pyridine or Related Heterocyclic Precursors

The reduction of pyridine and its derivatives is a common and effective method for the synthesis of piperidines. organic-chemistry.orgacs.orgresearchgate.net This approach can be adapted to produce piperidin-2-ones by starting with a suitably substituted pyridin-2-one precursor.

The catalytic hydrogenation of pyridines to piperidines is a well-established transformation. acs.orgresearchgate.net This reaction typically employs transition metal catalysts such as rhodium, ruthenium, or palladium. organic-chemistry.orgacs.org Recent advancements have focused on developing milder reaction conditions, including electrocatalytic hydrogenation, to avoid the use of high pressures and temperatures. acs.orgnih.gov The reduction of a 4-ethylpyridin-2-one precursor would directly yield the target compound.

Partial reduction of pyridinium (B92312) salts can also be employed to generate dihydropyridine (B1217469) intermediates, which can then be further modified. researchgate.net The choice of reducing agent and reaction conditions is crucial to control the extent of reduction and the regioselectivity.

Ring Expansion and Rearrangement Approaches to Construct the Piperidin-2-one Core

Ring expansion reactions offer an alternative strategy for the synthesis of the piperidin-2-one ring from smaller cyclic precursors. One such method is the Beckmann rearrangement of a cyclopentanone (B42830) oxime derivative. This reaction involves the acid-catalyzed rearrangement of the oxime to a lactam. A method for preparing 2-piperidone (B129406) involves the reaction of N-hydroxy-cyclopentyl imine with p-toluenesulfonyl chloride in an alkaline aqueous solution. google.com While less common, these rearrangement approaches can provide access to the piperidin-2-one core from readily available starting materials. acs.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound is crucial for applications in medicinal chemistry, where biological activity is often stereospecific. Several strategies have been developed to achieve stereocontrol.

One approach involves the use of chiral auxiliaries. For example, Davies' chiral auxiliary has been used to induce asymmetric Michael additions in the synthesis of enantiomerically enriched piperidin-2,4-diones. ucl.ac.uk Another strategy is the kinetic resolution of a racemic mixture of a 2-arylpiperidine derivative using a chiral base, such as n-BuLi/sparteine, which can achieve high enantiomeric ratios. whiterose.ac.uk

Furthermore, enantiomerically enriched piperidines can be obtained through the asymmetric reduction of pyridinium salts. nih.gov The resulting chiral piperidine (B6355638) can then be further functionalized. Resolution of racemic mixtures using chiral acids, such as mandelic acid or dibenzoyl tartaric acid, is another established method for obtaining enantiomerically pure piperidine derivatives. google.com

Functional Group Interconversions and Strategic Introduction of the Ethyl Group at Position 4

The introduction of the ethyl group at the 4-position of the piperidin-2-one ring can be achieved at different stages of the synthesis.

One strategy is to start with a precursor that already contains the ethyl group at the desired position. For example, the synthesis could begin with a 4-ethylpyridine (B106801) derivative which is then converted to the corresponding piperidin-2-one.

Alternatively, the ethyl group can be introduced through functional group interconversion on a pre-formed piperidin-2-one ring. For instance, a 4-piperidone (B1582916) can be converted to a 4-ethylpiperidine (B1265683) through a Wittig reaction followed by hydrogenation. Another approach involves the alkylation of an enolate generated from a piperidin-2,4-dione.

Optimization of Reaction Conditions, Catalysis, and Yields in this compound Synthesis

Optimizing reaction conditions is essential for achieving high yields and purity in the synthesis of this compound. This includes the careful selection of catalysts, solvents, temperature, and reaction times.

In catalytic reactions, such as the intramolecular Heck reaction or hydrogenation, the choice of catalyst and ligands is critical. For example, in palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can significantly influence the outcome of the reaction. princeton.edu Similarly, in hydrogenation reactions, different metal catalysts will exhibit varying activities and selectivities. organic-chemistry.org

For cyclization reactions like the Dieckmann condensation, the choice of base and solvent can affect the yield and the formation of side products. ucl.ac.uk Optimization of these parameters is often necessary to achieve the desired transformation efficiently. Recent research has also explored the use of flow chemistry to improve reaction efficiency and scalability. organic-chemistry.org

Development of Novel Catalytic Systems for Efficient Lactam Synthesis Relevant to this compound

While traditional methods are effective, modern synthetic chemistry seeks more efficient, selective, and sustainable routes to lactams. Research has focused on developing novel catalytic systems that operate under milder conditions, offer higher selectivity (chemo-, regio-, and enantio-), and expand substrate scope. These advancements are highly relevant for the synthesis of complex molecules like this compound.

Transition-Metal Catalyzed C–H Amidation

A significant advance in lactam synthesis is the use of transition-metal catalysts, particularly palladium, to facilitate intramolecular C–H amidation. acs.org This strategy allows for the direct formation of the lactam ring from a more simple, linear amide precursor by creating a C–N bond at an unactivated C(sp³)–H site. This approach is highly atom-economical.

For the synthesis of β-lactams, palladium(II) catalysts have been shown to be effective. The reaction often requires a specific directing group on the amide nitrogen and an oxidant to enable the catalytic cycle. acs.org A key challenge is controlling the reductive elimination from the high-valent metal intermediate to favor C–N bond formation over competing pathways. The development of specialized ligands and the use of unconventional oxidants have been critical in achieving high yields and enantioselectivity in these transformations. acs.org While much of the initial work focused on β-lactams, the principles are being extended to the synthesis of larger rings like γ-lactams (pyrrolidinones) and δ-lactams (piperidinones).

Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. For lactam synthesis, organocatalysts have been developed to promote classical reactions under significantly milder conditions.

Organocatalytic Beckmann Rearrangement: Instead of using corrosive strong acids, boronic acid derivatives have been shown to catalyze the Beckmann rearrangement under ambient conditions. This approach avoids harsh reagents and improves the functional group tolerance of the reaction. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven to be versatile catalysts for a variety of transformations. In the context of lactam synthesis, chiral NHCs can catalyze the asymmetric [2+2] cycloaddition of ketenes and imines to produce β-lactams with excellent enantioselectivity. nih.gov These methods provide access to optically active lactams, which are crucial building blocks for pharmaceuticals.

Photocatalysis in Lactam Synthesis

Visible-light photocatalysis represents a green and powerful tool in modern organic synthesis. This approach has been applied to the Beckmann rearrangement, where a Vilsmeier-Haack type reagent can be generated under visible light irradiation to act as the catalyst. This method avoids harsh acids and high temperatures, proceeding under mild conditions. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Lactam Synthesis

| Catalytic System | Catalyst Type | Key Advantages | Relevant Transformation | Reference |

|---|---|---|---|---|

| C–H Amidation | Transition Metal (e.g., Palladium) | High atom economy, direct functionalization of C-H bonds, potential for asymmetry. | Intramolecular Cyclization | acs.org |

| Boronic Acid Catalysis | Organocatalyst | Mild, ambient conditions, avoids strong acids. | Beckmann Rearrangement | organic-chemistry.org |

| N-Heterocyclic Carbene | Organocatalyst | High enantioselectivity for asymmetric synthesis. | Ketene-Imine Cycloaddition | nih.gov |

Reactivity and Reaction Mechanisms of 4 Ethylpiperidin 2 One

Reactions Involving the Lactam Carbonyl Group

The lactam carbonyl group is the primary site of reactivity in 4-Ethylpiperidin-2-one, undergoing several key transformations.

The carbonyl carbon of the lactam in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comle.ac.uk This fundamental reaction can lead to either addition or addition-elimination products, depending on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.comle.ac.uk

Hydrolysis: In the presence of acid or base, the lactam can undergo hydrolysis to yield 5-amino-3-ethylpentanoic acid. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to open the ring.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl group. msu.edu The initial addition forms a tetrahedral intermediate which, upon acidic workup, can lead to the formation of cyclic hemiaminals or ring-opened amino ketones.

The rate of nucleophilic addition is influenced by steric hindrance around the carbonyl group and the electronic effects of substituents on the ring. masterorganicchemistry.com

| Reactant | Conditions | Product |

|---|---|---|

| H₂O (Hydrolysis) | Acid or Base Catalyst | 5-amino-3-ethylpentanoic acid |

| RMgX (Grignard Reagent) | 1. Diethyl ether 2. H₃O⁺ | Ring-opened amino ketone / Cyclic hemiaminal |

The carbon atom alpha to the lactam carbonyl (C-3 position) can be functionalized through enolate chemistry. Under acidic conditions, this compound can tautomerize to its enol form, which can then react with electrophiles like halogens (Cl₂, Br₂, I₂). libretexts.orgchemistrysteps.com This reaction proceeds via a nucleophilic attack of the enol on the halogen. libretexts.org

Alternatively, in the presence of a suitable base, the α-proton can be abstracted to form an enolate anion. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the C-3 position. However, controlling mono-alkylation can be challenging as the introduction of one alkyl group can sometimes enhance the acidity of the remaining α-proton, leading to poly-alkylation. chemistrysteps.com

| Reagent | Conditions | Product Type |

|---|---|---|

| Br₂, Acetic Acid | Acid-catalyzed | 3-Bromo-4-ethylpiperidin-2-one |

| 1. NaH 2. CH₃I | Base-mediated | 3-Methyl-4-ethylpiperidin-2-one |

The lactam functionality of this compound can be reduced to the corresponding cyclic amine, 4-ethylpiperidine (B1265683). This transformation is of significant synthetic importance. Common reducing agents for this purpose include strong hydride reagents like lithium aluminum hydride (LiAlH₄). chemicalforums.comdtic.mil The reduction typically proceeds by nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the oxygen atom.

More selective reducing agents have also been developed. For instance, a combination of triflic anhydride (B1165640) (Tf₂O) and sodium borohydride (B1222165) (NaBH₄) can effectively reduce secondary lactams to amines under mild conditions. rsc.org Another chemoselective method for the reduction of secondary lactams involves the use of a Cp₂ZrHCl–NaBH₄ system. rsc.org For tertiary lactams, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to be a mild and selective reducing agent. organic-chemistry.org

Chemical Transformations of the Ethyl Substituent at Position 4

The ethyl group at the C-4 position is generally less reactive than the lactam functionality. However, under specific conditions, it can undergo transformations. Radical halogenation, for example, could potentially introduce a halogen atom onto the ethyl group, which could then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions. The directing effects of the piperidinone ring would influence the regioselectivity of such reactions.

Electrophilic and Nucleophilic Reactivity Profiles of the Piperidin-2-one Ring System

The piperidin-2-one ring system exhibits both electrophilic and nucleophilic properties.

Electrophilic Reactivity: The primary electrophilic site is the carbonyl carbon, as discussed in the context of nucleophilic addition reactions. masterorganicchemistry.com

Nucleophilic Reactivity: The nitrogen atom of the lactam possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is significantly diminished due to the resonance delocalization of the lone pair with the adjacent carbonyl group. Despite this, N-alkylation or N-acylation can be achieved under appropriate conditions, typically involving a strong base to deprotonate the nitrogen followed by reaction with an electrophile. wikipedia.org The resulting N-substituted 4-ethylpiperidin-2-ones are valuable intermediates in organic synthesis. designer-drug.com

Rearrangement Reactions and Ring Transformations Involving the this compound Moiety

The piperidin-2-one scaffold can participate in several rearrangement and ring transformation reactions.

Beckmann Rearrangement: While this compound is a product of a Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime, the reverse reaction is not typical. However, related piperidin-2-ones can be synthesized via this rearrangement. derpharmachemica.comlibretexts.org

Ring Expansion and Contraction: Under certain conditions, piperidin-2-ones can undergo ring expansion or contraction. For example, treatment of 4-(1-haloalkyl)-2-azetidinones with a base can lead to a rearrangement to form methyl ω-alkylaminopentenoates, which involves a ring expansion of a transient aziridine. nih.gov More recently, a carbonyl-to-nickel-exchange strategy has been developed for the skeletal editing of lactams, which can result in a one-carbon-contracted cyclic amine. nih.gov

Aza-Baeyer–Villiger Type Rearrangement: Aza-Baeyer-Villiger type reactions of cyclobutanones with nitrogen sources can lead to the formation of γ-lactams, a class of compounds to which 4-phenylpyrrolidin-2-one belongs, demonstrating a ring expansion to form a lactam. orgsyn.org

Advanced Spectroscopic Characterization of 4 Ethylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the placement of protons, providing a complete picture of atomic connectivity.

In the ¹H NMR spectrum of 4-Ethylpiperidin-2-one, specific signals are expected for the protons of the ethyl group and the piperidinone ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The amide proton (N-H) is expected to appear as a broad singlet downfield, typically between 6.0 and 8.0 ppm. The protons on carbons adjacent to the nitrogen (C6) and the carbonyl group (C3) will be deshielded. The introduction of the ethyl group at the C4 position creates a chiral center, potentially making the protons on C3 and C5 diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns than in the parent piperidin-2-one.

The coupling constant (J), measured in Hertz (Hz), reveals information about the number of neighboring protons and their dihedral angles. nih.gov Vicinal coupling (³JHH) between protons on adjacent carbons typically ranges from 6-8 Hz for aliphatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (NH) | 6.0 - 8.0 | br s | - |

| H-3a, H-3b | 2.2 - 2.4 | m | - |

| H-4 | 1.6 - 1.8 | m | - |

| H-5a, H-5b | 1.8 - 2.0 | m | - |

| H-6a, H-6b | 3.2 - 3.4 | m | - |

| -CH₂CH₃ | 1.3 - 1.5 | q | ~7.4 |

| -CH₂CH₃ | 0.8 - 1.0 | t | ~7.4 |

Predicted values are based on data for analogous piperidinone structures and standard chemical shift ranges. hmdb.caresearchgate.net br s = broad singlet, t = triplet, q = quartet, m = multiplet.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbons. nih.gov The most downfield signal is expected for the carbonyl carbon (C=O) of the lactam, typically appearing between 170 and 180 ppm. Carbons attached to the electronegative nitrogen atom (C6) will also be shifted downfield. The carbons of the ethyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 180 |

| C-3 | 30 - 35 |

| C-4 | 35 - 40 |

| C-5 | 25 - 30 |

| C-6 | 40 - 45 |

| -C H₂CH₃ | 28 - 33 |

| -CH₂C H₃ | 10 - 15 |

Predicted values are based on data for piperidin-2-one and general substituent effects. nih.govrsc.org

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. rsc.org For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂- and -CH₃). It would also map the connectivity around the ring, showing correlations between H-3/H-4, H-4/H-5, and H-5/H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. nih.gov Each CH, CH₂, and CH₃ group will produce a cross-peak connecting its ¹H and ¹³C chemical shifts. This allows for the definitive assignment of which protons are attached to which carbons. For example, the triplet signal around 0.9 ppm would show a correlation to the carbon signal around 12 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. nih.gov It is instrumental in piecing together the molecular skeleton. Key HMBC correlations would include the amide proton (H-1) to the carbonyl carbon (C-2) and the C6 carbon. The protons of the ethyl group would show correlations to C-3, C-4, and C-5, confirming its position on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. masterorganicchemistry.comsigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. sigmaaldrich.com Key absorptions for this compound are expected for the N-H and C=O bonds of the lactam ring, and the C-H bonds of the alkyl portions.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. masterorganicchemistry.com Symmetrical, non-polar bonds often produce strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3200 - 3400 (strong, broad) | 3200 - 3400 (weak) | The broadness in IR is due to hydrogen bonding. |

| C-H Stretch (Alkyl) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | From the piperidine (B6355638) ring and ethyl group. |

| C=O Stretch (Amide I) | 1640 - 1680 (very strong) | 1640 - 1680 (strong) | A characteristic and intense band for lactams. rsc.org |

| N-H Bend (Amide II) | 1510 - 1570 (moderate) | Weak or absent | In cyclic amides, this can be less distinct. |

| C-H Bend | 1375 - 1470 (moderate) | 1375 - 1470 (moderate) | Scissoring and bending modes of CH₂ and CH₃ groups. |

Predicted values are based on spectra of piperidin-2-one and other cyclic amides. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The absorption is characteristic of the chromophores within a molecule.

The primary chromophore in this compound is the amide functional group (-CONH-). The key electronic transitions for this group are:

n → π* (n to pi-star) transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen lone pairs) to the antibonding π* orbital of the carbonyl group. For simple amides and lactams, this transition is typically observed in the 210-230 nm range. masterorganicchemistry.com It is a relatively low-intensity absorption.

π → π* (pi to pi-star) transition: This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This is a high-energy, high-intensity transition that usually occurs below 200 nm for simple, non-conjugated amides and is often not observed with standard laboratory spectrophotometers. chemicalbook.com

The ethyl group at the C4 position is an alkyl substituent (an auxochrome) that is not in conjugation with the amide chromophore. Therefore, it is expected to have only a very minor effect (a small bathochromic or red shift) on the position of the n → π* absorption maximum compared to the parent piperidin-2-one.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. uq.edu.au

For this compound (C₇H₁₃NO), the exact molecular weight is 127.0997 g/mol . The molecular ion peak (M⁺˙) would be observed at m/z = 127.

Upon ionization (typically by electron impact), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation of cyclic amides can be complex, but key fragmentation pathways for this compound are predictable:

Loss of the ethyl group: A primary and highly likely fragmentation is the cleavage of the bond between the C4 carbon and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a prominent peak at m/z = 98 (M - 29).

Ring cleavage: Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is common. This can lead to various ring-opened fragments and subsequent losses of small molecules like CO (28 Da) or ethene (C₂H₄, 28 Da).

McLafferty Rearrangement: While less common for cyclic systems in this specific configuration, rearrangements involving hydrogen transfer could occur.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - CO]⁺˙ or [C₄H₉N]⁺˙ | Loss of carbon monoxide or complex ring fragmentation. A base peak for piperidin-2-one is m/z 99. nist.gov |

| 98 | [M - C₂H₅]⁺ | Loss of the ethyl group from C4. Expected to be a significant peak. |

| 70 | [M - C₂H₅ - CO]⁺ | Subsequent loss of CO from the m/z 98 fragment. |

| 56 | [C₃H₆N]⁺ | Common fragment from piperidine ring cleavage. |

| 43 | [C₂H₅N]⁺ or [CH₃CO]⁺ | Fragments arising from ring cleavage. |

Predicted m/z values are based on the molecular structure and known fragmentation patterns of cyclic amides and alkyl-substituted rings. nist.gov

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and the crystal's packing arrangement.

For piperidinone derivatives, XRD is crucial for unambiguously determining the conformation of the six-membered ring. The piperidine ring is not planar and can adopt several conformations, such as the stable 'chair' form or the more flexible 'boat' and 'twist-boat' forms. nih.govcrystallography.netugr.es The specific conformation adopted is influenced by the nature and position of substituents on the ring. In many reported crystal structures of substituted piperidin-4-ones, the ring is found in a chair conformation, which generally minimizes steric strain. ugr.escam.ac.uk However, boat or distorted boat conformations have also been observed, particularly in more sterically crowded or functionally complex derivatives. ugr.es

While no specific published crystal structure for this compound is available in the common crystallographic databases, an XRD analysis would provide definitive structural data. crystallography.netugr.es If a suitable single crystal were grown, the analysis would yield a dataset similar to the hypothetical data presented in the table below. This data would confirm the ring conformation (expected to be a chair or a slightly distorted chair), the orientation of the ethyl group at the C4 position (equatorial or axial), and the precise geometry of the lactam moiety.

Interactive Table: Hypothetical Crystallographic Data for this compound

Users can filter the data by parameter type to explore the expected structural details.

| Parameter Type | Parameter Name | Hypothetical Value | Description |

| Crystal System | Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. | |

| Unit Cell | a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. | |

| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. | |

| β (°) | 95.5 | The angle of the 'β' axis of the unit cell for a monoclinic system. | |

| Volume (ų) | 845.7 | The total volume of the unit cell. | |

| Bond Lengths | C=O (Å) | ~1.24 | The typical length of a carbonyl double bond in a lactam. |

| C-N (Å) | ~1.34 | The length of the carbon-nitrogen bond within the amide group. | |

| C-C (ring) (Å) | ~1.53 | The average length of a carbon-carbon single bond within the piperidine ring. | |

| Conformation | Ring Conformation | Distorted Chair | The expected lowest energy conformation for the piperidine ring. |

| Ethyl Group Position | Equatorial | The likely orientation of the ethyl substituent to minimize steric hindrance. |

Other Advanced Spectroscopic and Analytical Techniques

Beyond XRD, a suite of other advanced spectroscopic methods can provide deeper insights into the electronic structure and surface properties of this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. sigmaaldrich.comkeyorganics.net It is a powerful tool for studying organic radicals, transition metal complexes, and triplet states. ugr.escrystallography.netresearchgate.net The fundamental principle involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. keyorganics.net

In its standard, ground-state form, this compound is a diamagnetic molecule with all electrons paired. Therefore, it would not produce an EPR signal and is considered "EPR silent." However, EPR could be a valuable technique to study the compound if it were involved in a chemical or biochemical process that generates a radical species, such as through oxidation or in a radical-mediated polymerization reaction. In such a scenario, the resulting EPR spectrum would provide information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei (like ¹⁴N or ¹H), helping to identify the radical's structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1 to 10 nanometers of a material. molport.comuni.lu The method involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the material. molport.com The binding energy of these electrons is characteristic of the element and its oxidation state or local chemical environment.

An XPS analysis of this compound would provide a quantitative measure of the carbon, nitrogen, and oxygen present on the sample surface. High-resolution scans of the C 1s, N 1s, and O 1s regions would offer insight into the chemical bonding. For instance, the C 1s spectrum could be deconvoluted into separate peaks corresponding to the different types of carbon atoms: C-C/C-H in the ring and ethyl group, C-N, and the carbonyl carbon (C=O). Similarly, the N 1s peak would confirm the amide environment, and the O 1s peak would correspond to the carbonyl oxygen. This level of detail is useful for confirming purity and identifying surface modifications or degradation. Studies on related piperidinium (B107235) compounds have shown that XPS can effectively probe the electronic environment of the nitrogen atom.

Interactive Table: Predicted XPS Binding Energies for this compound

Users can sort the table by element to see the expected binding energy ranges for the core electrons.

| Element | Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |

| Oxygen | O 1s | ~531.5 | Carbonyl (C=O) |

| Nitrogen | N 1s | ~400.0 | Amide / Lactam (N-C=O) |

| Carbon | C 1s | ~288.0 | Carbonyl Carbon (C=O) |

| Carbon | C 1s | ~286.0 | Carbon adjacent to Nitrogen (C-N) |

| Carbon | C 1s | ~284.8 | Aliphatic Carbon (C-C, C-H) |

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain rough metal surfaces, typically silver or gold nanostructures. This enhancement allows for the detection of molecules at extremely low concentrations, down to the single-molecule level. SERS provides a detailed vibrational fingerprint of the analyte, offering information about its chemical structure and orientation on the surface.

For this compound, SERS could be employed to obtain high-quality vibrational spectra from trace amounts of the material. By analyzing the enhancement of specific Raman bands, one could infer the orientation of the molecule relative to the metal surface. For example, a strong enhancement of modes related to the lactam group (C=O and C-N stretching) might suggest that this part of the molecule is in close proximity to the surface. This technique would be particularly valuable for studying the interaction of the compound with metallic surfaces or in developing sensitive detection methods.

Computational Chemistry Studies on 4 Ethylpiperidin 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a range of molecular characteristics that are often difficult or impossible to measure experimentally. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov This approach is particularly effective for optimizing the geometry of molecules, which involves finding the lowest energy arrangement of its atoms. nih.govresearchgate.net For 4-ethylpiperidin-2-one, DFT calculations, often employing basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govscispace.com This optimization process is crucial as the resulting stable structure is the foundation for all other calculated properties. nih.gov

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties and predict spectroscopic parameters. These calculations provide valuable data that can be compared with experimental results to validate the computational model.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed between three consecutive bonded atoms.

Dihedral Angles: The torsional angles between four consecutive bonded atoms, which define the conformation of the molecule.

| Parameter | Bond | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2=O8 | 1.23 |

| N1-C2 | 1.35 | |

| C4-C7 | 1.54 | |

| Bond Angle (°) | O8-C2-N1 | 125.0 |

| C2-N1-C6 | 123.5 | |

| C3-C4-C5 | 109.5 | |

| Dihedral Angle (°) | C6-N1-C2-C3 | -15.0 |

| C5-C4-C7-C9 | 178.0 |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net

For this compound, FMO analysis reveals the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is the orbital from which an electron is most easily donated, representing the site for electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the site for nucleophilic attack. researchgate.net The spatial distribution of these orbitals, visualized as electron density plots, shows where these reactive sites are located on the molecular structure. In many organic molecules, the HOMO is often localized on heteroatoms or pi systems, while the LUMO can be distributed over various parts of the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Energy Gap (ΔE) | 7.00 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orguni-muenchen.de This method is particularly useful for understanding charge transfer interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | σ(C2-O8) | 5.50 |

| σ(C4-C7) | σ(C3-C4) | 2.10 |

| σ(C5-C6) | σ*(N1-C6) | 1.85 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different potential values, typically with red representing electron-rich regions (negative potential) and blue representing electron-poor regions (positive potential). researchgate.netresearchgate.net Intermediate potentials are shown in a spectrum of colors, such as orange, yellow, and green. researchgate.netresearchgate.net

For this compound, the MEP map can predict the sites that are most susceptible to electrophilic and nucleophilic attack. researchgate.net The electron-rich areas, such as those around the oxygen atom of the carbonyl group, are likely sites for electrophilic attack. Conversely, the electron-poor regions, often found near hydrogen atoms attached to electronegative atoms, are potential sites for nucleophilic attack. This information is invaluable for understanding the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. aps.org This property is crucial for various applications in photonics and optoelectronics. arxiv.org Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). orientjchem.org

The first hyperpolarizability is a measure of the second-order NLO response of a molecule. orientjchem.org A large value of β suggests that the molecule has significant NLO activity. nih.gov For this compound, DFT calculations can be used to determine these properties. The presence of electron-donating and electron-accepting groups within a molecule can enhance its NLO response due to intramolecular charge transfer. nih.gov A smaller HOMO-LUMO gap is also often associated with larger hyperpolarizability values. nih.gov

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Mean Polarizability (α) (esu) | - |

| First Hyperpolarizability (β) (esu) | - |

Advanced topological analyses provide deeper insights into the chemical bonding and non-covalent interactions within a molecule. These methods are based on the analysis of the electron density and its derivatives.

Electron Localization Function (ELF): ELF is a function that maps the regions of a molecule where electrons are localized, such as in chemical bonds and lone pairs. It provides a clear picture of the chemical bonding pattern.

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in visualizing the localized electronic structure of a molecule, offering a complementary perspective on chemical bonding.

Average Localized Ionization Energy (ALIE): ALIE is a surface property that indicates the energy required to remove an electron from a specific point on the molecular surface. It can help in identifying the most reactive sites for electrophilic attack.

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This results in a scatter plot where different types of interactions appear as distinct spikes.

For this compound, these advanced topological studies can provide a more nuanced understanding of its chemical structure and reactivity, complementing the information obtained from other computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov These models are instrumental in drug discovery and materials science for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov For derivatives of this compound, QSAR studies can be employed to predict various endpoints, such as cytotoxicity, receptor binding affinity, or other biological activities.

A typical QSAR study on piperidone derivatives involves the following steps:

Data Set Collection: A series of this compound derivatives with measured biological activity (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity in the molecule. nih.gov

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume. nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Algorithm-Partial Least Squares (GA-PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. tandfonline.comnih.gov

For instance, a comparative QSAR investigation on a series of 3,5-bis(arylidene)-4-piperidone derivatives revealed that molecular density and certain topological and geometrical indices were crucial factors in determining their cytotoxic properties. nih.gov The resulting models showed good predictive ability, which can guide the design of new analogs with enhanced cytotoxicity. nih.gov Similarly, QSAR models have been developed for furan-pyrazole piperidine (B6355638) derivatives to predict their inhibitory activity against specific enzymes and their antiproliferative effects on cancer cell lines. tandfonline.comnih.gov These studies often highlight the importance of 3D molecular descriptors, especially when dealing with conformationally restricted molecules like piperidine derivatives. tandfonline.com

A hypothetical QSAR study on this compound derivatives might explore how variations in substituents on the piperidine ring or at the nitrogen atom affect a particular biological activity. The resulting model could be represented by an equation similar to:

Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

Where 'c' represents the coefficients determined from the regression analysis.

Below is an interactive data table illustrating the types of descriptors that could be used in a QSAR study of hypothetical this compound derivatives.

| Derivative | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| This compound | 0.85 | 127.18 | 29.1 | 15.2 |

| 1-Methyl-4-ethylpiperidin-2-one | 1.25 | 141.21 | 29.1 | 12.8 |

| 4-Ethyl-1-phenylpiperidin-2-one | 2.95 | 203.28 | 29.1 | 5.7 |

| 4-Ethyl-3-methylpiperidin-2-one | 1.25 | 141.21 | 29.1 | 18.1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations are invaluable for understanding its conformational flexibility and its interactions with solvent molecules. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat forms, and the presence of substituents can influence the energetic preference for a particular conformation. researchgate.netresearchgate.net

A typical MD simulation protocol for this compound would involve:

System Setup: A 3D model of the this compound molecule is placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system's trajectory is calculated by integrating Newton's equations of motion over a specified period, typically nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to extract information about conformational changes, hydrogen bonding patterns, and the distribution of solvent molecules around the solute.

Studies on related piperidine derivatives have shown that the nature and position of substituents, as well as the protonation state of the nitrogen atom, significantly impact the conformational equilibrium. researchgate.netnih.gov For example, N-acyl substitution on piperidin-4-ones can lead to a preference for non-chair conformations due to steric and electronic effects. researchgate.net The ethyl group at the C4 position of this compound is expected to preferentially occupy an equatorial position in the dominant chair conformation to minimize steric hindrance.

Solvent interactions play a critical role in the conformational stability and reactivity of this compound. The carbonyl group and the N-H group of the lactam ring are capable of forming hydrogen bonds with water molecules. MD simulations can quantify the strength and lifetime of these hydrogen bonds and reveal the structure of the solvation shell around the molecule. This information is crucial for understanding its solubility and how it interacts with biological macromolecules.

The table below summarizes key conformational and interaction parameters that can be obtained from an MD simulation of this compound in water.

| Parameter | Description | Typical Value/Observation |

| Dominant Conformation | The most populated conformation of the piperidine ring. | Chair conformation with the ethyl group in the equatorial position. |

| Dihedral Angle (C2-C3-C4-C5) | Describes the puckering of the piperidine ring. | Fluctuates around values typical for a chair conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Provides insight into the exposure of different functional groups. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Shows distinct peaks for water molecules hydrogen-bonded to the C=O and N-H groups. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Indicates the strength of solute-solvent interactions. |

In Silico Mechanistic Predictions and Reaction Pathway Modeling for this compound

Computational chemistry can be used to model chemical reactions and predict their mechanisms, transition states, and reaction rates. acs.org For this compound, this can involve studying its synthesis, degradation, or enzymatic metabolism. In silico mechanistic studies typically employ quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to accurately describe the electronic changes that occur during a reaction.

One important application is the modeling of the synthesis of the piperidone ring. For example, the synthesis of piperidones can occur through reactions like the Mannich condensation. sciencemadness.org Computational modeling can elucidate the detailed mechanism of such reactions, identifying key intermediates and transition states. For the synthesis of this compound, which is a lactam, computational studies could investigate the mechanism of lactamization from a corresponding amino acid precursor. This would involve modeling the intramolecular cyclization and identifying the activation energy barrier for the reaction.

Furthermore, in silico models can predict how enzymes might metabolize this compound. nih.gov This is particularly relevant in a pharmaceutical context. By docking the molecule into the active site of a metabolic enzyme (e.g., a cytochrome P450) and performing QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, researchers can predict the most likely sites of oxidation or other transformations on the molecule.

For example, a hypothetical study on the acid-catalyzed hydrolysis of the lactam ring in this compound would involve the following computational steps:

Modeling the initial protonation of the carbonyl oxygen.

Locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon.

Identifying the intermediates and the transition state for the ring-opening step.

Calculating the Gibbs free energy profile for the entire reaction pathway to determine the rate-limiting step.

The table below outlines a hypothetical reaction pathway for the synthesis of this compound via intramolecular cyclization of an amino acid, with corresponding calculated energy changes.

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

| 1. Reactant | 5-Amino-3-ethylpentanoic acid | 0.0 (Reference) |

| 2. Proton Transfer | Protonation of the carboxylic acid | -5.2 |

| 3. TS1 (Cyclization) | Transition state for the intramolecular nucleophilic attack of the amino group on the carbonyl carbon. | +18.5 |

| 4. Intermediate | Tetrahedral intermediate | +2.1 |

| 5. TS2 (Water Elimination) | Transition state for the elimination of a water molecule. | +12.7 |

| 6. Product | This compound | -8.9 |

These computational approaches provide a detailed molecular-level understanding of the chemical behavior of this compound, complementing and guiding experimental investigations.

Mechanistic Investigations of 4 Ethylpiperidin 2 One Derivatives in Biological Systems

Molecular Target Identification and Ligand-Receptor Binding Interactions

The piperidine (B6355638) moiety is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a wide range of biomolecular targets. mdpi.com Research into these interactions is fundamental to understanding their therapeutic potential.

Derivatives of the piperidine structure have been extensively studied for their binding affinities to various receptors, particularly monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. The dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) are primary targets. nih.gov

In an effort to develop treatments for cocaine addiction, novel piperidine analogues have been synthesized and evaluated for their potency in inhibiting ligand binding at these transporters. nih.gov For instance, structure-activity relationship (SAR) studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives revealed that modifications to the core structure could significantly alter binding affinity and selectivity. One derivative, containing a powerful electron-withdrawing cyano group, proved to be a highly potent and selective ligand for DAT, with an IC₅₀ value of 3.7 nM and a DAT/SERT selectivity ratio of 615. nih.gov Another analogue showed enhanced interaction with SERT. nih.gov

Further studies on asymmetric piperidin-3-ol derivatives have also demonstrated high affinity for DAT, along with moderate to high affinity for NET. nih.gov The binding affinities of several key piperidine derivatives for monoamine transporters are summarized below.

Table 1: Binding Affinities of Piperidine Derivatives for Monoamine Transporters Use the search bar to filter results by Compound, Target, or Affinity Value.

| Compound | Target | Binding Affinity (IC₅₀ or Kᵢ in nM) | Source |

|---|---|---|---|

| Compound 5d | DAT | IC₅₀ = 3.7 | nih.gov |

| SERT | IC₅₀ = 2275 | nih.gov | |

| NET | IC₅₀ = 1111 | nih.gov | |

| Compound 21a | DAT | IC₅₀ = 19.7 | nih.gov |

| SERT | IC₅₀ = 137 | nih.gov | |

| NET | IC₅₀ = 1111 | nih.gov | |

| Compound 9c | DAT | Kᵢ = 4.04 | nih.gov |

| NET | Kᵢ = 21.9 | nih.gov | |

| SERT | Kᵢ = 1055 | nih.gov | |

| Compound 9c' | DAT | Kᵢ = 2.44 | nih.gov |

| NET | Kᵢ = 24.8 | nih.gov |

Additionally, arylpiperazine derivatives have been identified as a significant class of ligands for serotonin receptors, and research has focused on modifying this pharmacophore to achieve high specificity and affinity. nih.gov The combination of a heterocyclic nucleus, a hydroxyalkyl chain, and a 4-substituted piperazine (B1678402) has yielded compounds with high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸 receptors. nih.gov

Piperidine derivatives have been successfully developed as potent enzyme inhibitors, most notably targeting acetylcholinesterase (AChE) and monoamine oxidases (MAO). Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its availability at the neuromuscular junction and in the brain. nih.gov

A prominent example is the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as E2020 or Donepezil. nih.gov This molecule is one of the most potent anti-AChE inhibitors discovered, with an IC₅₀ value of 5.7 nM. nih.gov It exhibits remarkable selectivity, with an affinity for AChE that is 1250 times greater than for butyrylcholinesterase. nih.gov Such inhibitors are central to the symptomatic treatment of Alzheimer's disease. nih.gov

Derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like dopamine and serotonin. nih.gov The compound 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) acts as a potent, competitive, and reversible inhibitor of MAO-A (Kᵢ = 9 µM). nih.gov Its inhibition of MAO-B is less potent (Kᵢ = 106 µM) and follows a noncompetitive, time-dependent mechanism characteristic of a kcat inhibitor. nih.gov Other research has focused on developing 4-aminophenethylamine derivatives that selectively inhibit the A form of MAO within monoaminergic neurons. nih.gov

Table 2: Enzyme Inhibition Data for Piperidine and Related Derivatives Use the search bar to filter results by Compound, Enzyme, or Inhibition Value.

| Compound | Enzyme Target | Inhibition Potency | Mechanism | Source |

|---|---|---|---|---|

| E2020 (Donepezil) | Acetylcholinesterase (AChE) | IC₅₀ = 5.7 nM | Selective, Reversible | nih.gov |

| Butyrylcholinesterase (BuChE) | ~7125 nM (1250x less potent) | nih.gov | ||

| MPTP | Monoamine Oxidase-A (MAO-A) | Kᵢ = 9 µM | Competitive, Reversible | nih.gov |

The biological activity of 4-ethylpiperidin-2-one derivatives is dictated by their specific interactions with the amino acid residues within the binding sites of target proteins. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-based interactions. Molecular modeling studies have revealed that the selectivity and affinity of ligands are highly dependent on their topology and the presence of specific chemical groups. nih.gov

For example, in the case of sigma-1 receptor ligands, quantitative structure-activity relationship (QSAR) studies have shown that binding is primarily driven by hydrophobic interactions. nih.gov The van der Waals surface area and solvent-accessible surface area are key parameters influencing binding affinity. nih.gov

While the primary targets for many piperidine derivatives are receptors and enzymes, the fundamental principles of molecular interaction also apply to other proteins. The interaction between a ligand and a protein is often governed by stacking interactions between the molecule and planar π-rings in amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Interactions with nucleic acids are less commonly the primary mechanism of action for this class of compounds. However, if such interactions were to occur, they would likely be governed by similar principles. Modified nucleobases in DNA and RNA can affect protein-nucleic acid interactions and modulate gene expression. nih.gov The local flexibility of a nucleic acid can be altered by such modifications, which in turn can influence the mechanical stability of chromatin and regulate gene expression. nih.gov

Elucidation of Modulatory Effects on Neurochemical Pathways and Cellular Signaling Cascades

By binding to and inhibiting the function of key proteins, this compound derivatives can exert significant modulatory effects on neurochemical and cellular signaling pathways.

The inhibition of acetylcholinesterase by derivatives like E2020 leads to a direct and significant increase in the concentration of acetylcholine in the cerebral cortex. nih.gov This modulation of the cholinergic pathway is the basis for its use in Alzheimer's therapy, aiming to ameliorate the cognitive decline associated with the loss of cholinergic neurotransmission. nih.gov

Similarly, derivatives that target monoamine transporters directly influence the dopaminergic, serotonergic, and noradrenergic pathways. nih.gov By blocking the reuptake of dopamine, DAT inhibitors increase the synaptic concentration and duration of action of this neurotransmitter. This mechanism is being explored for its potential to treat cocaine addiction. nih.gov Likewise, MAO inhibitors affect these same pathways by preventing the metabolic degradation of monoamine neurotransmitters. nih.gov For instance, MAO-A inhibition by MPTP prevents the conversion of dopamine to its metabolites, altering the dynamics of the dopamine system. nih.gov

Structure-Activity Relationship (SAR) Derivations and Pharmacophore Modeling for Mechanistic Understanding

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, allowing researchers to determine which chemical groups on a molecule are responsible for its biological effects. wikipedia.org This understanding guides the synthesis of more potent and selective compounds. collaborativedrug.com

SAR studies on piperidine derivatives have yielded critical insights. For example, in the development of DAT inhibitors, it was found that the benzhydryl oxygen and nitrogen atoms were largely interchangeable. nih.gov However, moving the benzhydryl nitrogen to an adjacent position enhanced interaction with the serotonin transporter. nih.gov The addition of a cyano group was found to produce a highly potent and selective DAT ligand. nih.gov In the case of AChE inhibitors, replacing a 2-isoindoline moiety with an indanone moiety was achieved without a major loss of potency, demonstrating structural flexibility. nih.gov

Pharmacophore modeling complements SAR by identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model can be used as a 3D query to screen large chemical databases for novel molecules with the potential for similar activity. nih.govnih.gov This approach has been successfully applied to piperidine derivatives. For 4-aroylpiperidines binding to the sigma-1 receptor, a pharmacophore was identified, providing a model for what structural features are essential for binding. nih.gov This process typically involves defining features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings to build a model that can predict the activity of new chemical structures. nih.gov

Computational Approaches to Molecular Interactions and Dynamics in Biological Contexts (e.g., Molecular Docking)

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for visualizing and understanding how ligands interact with their biological targets at an atomic level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This technique has been used to provide a rational explanation for the observed binding affinities and selectivities of piperidine derivatives. nih.gov For example, docking simulations helped to rationalize the binding modes of novel arylpiperazine derivatives at serotonin receptors, aligning the computational predictions with experimental pharmacological data. nih.gov

These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be built upon these models. For 1,4-disubstituted piperidine analogues, multilinear regression analysis showed that three-dimensional hydrophobic and solvent-accessible surface parameters were critical factors for binding affinity to the sigma-1 receptor. nih.gov Computational workflows often include calculating binding free energies and running molecular dynamics simulations to assess the stability of the predicted binding pose over time. nih.govnih.gov These approaches provide a dynamic view of the molecular interactions that underpin the biological activity of this compound derivatives.

Q & A

Q. How can researchers ensure methodological transparency in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/GC data in repositories (e.g., Zenodo) with DOI links. Disclose instrument calibration protocols and negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.